
Octahydro-1H-inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de octahidro-1H-inden-1-amina es un compuesto químico con la fórmula molecular C9H18ClN y un peso molecular de 175.7 g/mol . Es un derivado del indano, un hidrocarburo bicíclico, y se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de octahidro-1H-inden-1-amina normalmente implica la hidrogenación de derivados de indanona. Un método común es la hidrogenación catalítica de 1H-indan-1-ona utilizando un catalizador adecuado como paladio sobre carbono (Pd/C) bajo condiciones de alta presión y temperatura . La octahidro-1H-inden-1-amina resultante se trata entonces con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de producción industrial
La producción industrial del clorhidrato de octahidro-1H-inden-1-amina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una hidrogenación eficiente y la conversión al producto deseado. El producto final se purifica mediante técnicas de cristalización o recristalización para alcanzar altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de octahidro-1H-inden-1-amina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) para formar las correspondientes cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) para producir derivados de aminas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en un medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Compuestos halogenados en presencia de una base como el hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Derivados de aminas.
Sustitución: Diversos derivados de aminas sustituidas.
Aplicaciones Científicas De Investigación
El clorhidrato de octahidro-1H-inden-1-amina se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades químicas. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y como sustrato en ensayos bioquímicos.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como precursor en la síntesis de compuestos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de octahidro-1H-inden-1-amina implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como ligando, uniéndose a receptores o enzimas y modulando su actividad. Esta interacción puede provocar cambios en las vías de señalización celular, lo que da lugar a diversos efectos biológicos. Las dianas moleculares y vías exactas implicadas dependen de la aplicación específica y del contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de indan-1-amina: Un compuesto similar con un diferente grado de hidrogenación.
1H-Indan-1-ona: Un precursor en la síntesis del clorhidrato de octahidro-1H-inden-1-amina.
Clorhidrato de ciclohexilamina: Otro derivado de amina con propiedades químicas similares.
Singularidad
El clorhidrato de octahidro-1H-inden-1-amina es único debido a su estructura de indano totalmente hidrogenada, que le confiere una reactividad química y una estabilidad distintas. Esto lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales, diferenciándolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h7-9H,1-6,10H2;1H |
Clave InChI |
OTDZGOMKRQHISR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
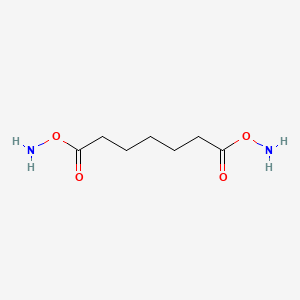
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)


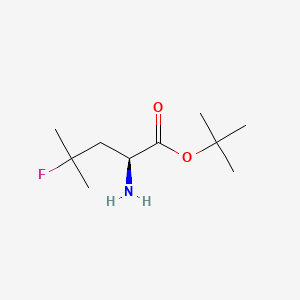
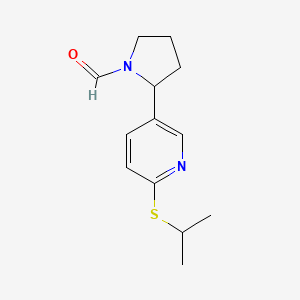
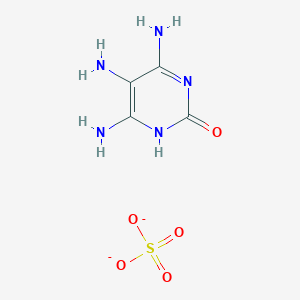

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid](/img/structure/B11821125.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
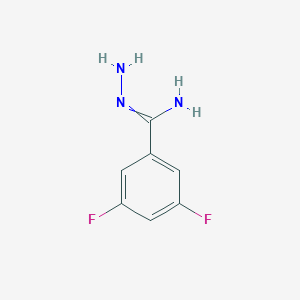
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
